6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidinone family This compound is characterized by the presence of a bromophenyl group at the 6th position and a methylthio group at the 2nd position of the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and thiourea.
Condensation Reaction: The first step involves a condensation reaction between 3-bromobenzaldehyde and thiourea in the presence of a base, such as sodium hydroxide, to form the intermediate 6-(3-bromophenyl)-2-thiouracil.
Methylation: The intermediate is then subjected to methylation using methyl iodide in the presence of a base, such as potassium carbonate, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted pyrimidinone.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl and methylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-bromophenyl)pyrimidin-4-amine
- 6-(3-bromophenyl)-2-thiouracil
- 6-(3-bromophenyl)-2-(methylsulfonyl)pyrimidin-4(3H)-one
Comparison
Compared to similar compounds, 6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both the bromophenyl and methylthio groups, which confer distinct chemical and biological properties For example, the methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives, which may exhibit different biological activities
Properties
IUPAC Name |
4-(3-bromophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-16-11-13-9(6-10(15)14-11)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVPTOMFYDDMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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